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Compound of Interest |

Compound Name: 1-Chloro-5-methylhexan-2-ol
CAS No.: 107323-80-8
Cat. No.: B2387763
. J

CAS No: 107323-80-8 Molecular Formula: C

H

CIO Molecular Weight: 150.65 g/mol [1]

Executive Summary & Strategic Importance

1-Chloro-5-methyl-2-hexanol is a specialized halohydrin intermediate acting as a critical
"molecular hinge" in the synthesis of leucine-mimetic pharmacophores.[1] Its structural duality
—possessing both an electrophilic alkyl chloride and a nucleophilic hydroxyl group—allows for
versatile transformation into chiral epoxides, amino alcohols, and heterocycles.

For drug development professionals, this molecule represents a strategic access point to C5-
substituted leucine analogs, often found in protease inhibitors, antifungal agents, and peptide
mimetics.[1] This guide details the regioselective synthesis, enantiomeric enrichment, and
validation protocols required to utilize this synthon in GMP-compliant environments.

Chemical Identity & Physical Properties[2][3][4][5][6]

The following data aggregates experimental values and high-confidence predictive models for
the racemic mixture.
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Property Value Conditions/Notes

IUPAC Name 1-Chloro-5-methylhexan-2-ol Systematic nomenclature

@ 2 mmHg (Vacuum

Boiling Point 88-90 °C S

distillation)
Density 0.985 £ 0.05 g/cm3 @ 20 °C
Flash Point ~87 °C Predicted (Combustible Liquid)

Hydrophobic character
LogP 2.2 ]

(Isoamyl tail)

o Viscous, characteristic mild

Appearance Colorless to pale yellow liquid

odor
Solubility Soluble in DCM, THF, Et20 Sparingly soluble in water

Retrosynthetic Analysis & Pathway Logic

To synthesize 1-chloro-5-methyl-2-hexanol efficiently, we employ a disconnection approach that
leverages the high reactivity of the oxirane ring.[1] The primary disconnection occurs at the C3-
C4 bond, suggesting a nucleophilic opening of epichlorohydrin by an isobutyl nucleophile.[1]

Strategic Considerations:
» Regioselectivity: Direct Grignard addition to epichlorohydrin can yield mixtures (S
2vs. S

2' or polymerization). Copper(l) catalysis is strictly required to direct the attack to the terminal
carbon (C3 of the epoxide).

» Chirality: The C2 stereocenter is generated during the ring opening. For enantiopure targets,
a hydrolytic kinetic resolution (HKR) or biocatalytic ketone reduction is preferred over chiral
pool synthesis.
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Figure 1: Retrosynthetic disconnection showing the convergent assembly from epichlorohydrin
and isobutyl Grignard reagent.[1]

Synthesis Protocols
Method A: Copper-Catalyzed Grignard Addition
(Chemical Route)

Objective: Regioselective synthesis of the racemic halohydrin. Scale: 200 mmol basis.

Reagents:

Epichlorohydrin (1.2 eq)

Isobutylmagnesium bromide (1.0 eq, 2.0M in THF)[1]

Copper(l) lodide (Cul) (5 mol%)

Solvent: Anhydrous THF
Protocol:

o Catalyst Activation: In a flame-dried 500 mL 3-neck flask under Argon, suspend Cul (0.95 g)
in anhydrous THF (100 mL). Cool to -30°C.[1]

o Electrophile Charge: Add Epichlorohydrin (11.1 g, 120 mmol) to the cooled suspension.

o Controlled Addition: Add Isobutylmagnesium bromide (50 mL, 100 mmol) dropwise via
syringe pump over 60 minutes. Critical: Maintain internal temperature < -20°C to prevent
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polymerization or attack at the C2 position.[1]

e Reaction Monitoring: Warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Stain with KMnO4 (alkene/alcohol active).

e Quench: Quench carefully with saturated NH

Cl solution (cold).

o Workup: Extract with Et

O (3x). Wash combined organics with brine. Dry over MgSO

 Purification: Vacuum distillation (bp ~90°C @ 2 mmHg) is superior to column
chromatography for removing magnesium salts and oligomers.

Method B: Biocatalytic Route (Enantioselective)

Objective: Synthesis of (S)-1-chloro-5-methyl-2-hexanol (>99% ee).[1] Logic: Synthesis of the
ketone intermediate followed by asymmetric reduction.

» Oxidation: Swern oxidation of the racemic alcohol (from Method A) yields 1-chloro-5-methyl-
2-hexanone.[1]

e Enzymatic Reduction:

o

Enzyme: KRED (Ketoreductase) screening kit (e.g., Codexis or similar panels).

[¢]

Cofactor: NADPH, Glucose Dehydrogenase (GDH) for regeneration.

[¢]

Conditions: pH 7.0 phosphate buffer, 30°C.

[e]

Result: Kinetic resolution or dynamic kinetic resolution (DKR) yields the chiral alcohol with
high enantiomeric excess.

Analytical Characterization (Self-Validation)
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To ensure the integrity of the synthesized material, the following spectral signatures must be
verified.

1H NMR (400 MHz, CDCI3)

e 3.85(m, 1H, C2-H): The chiral center proton.[1] Multiplet due to coupling with C1 and C3
protons.

3.62 (dd, 1H, C1-H

): Diastereotopic proton adjacent to Chlorine.[1]

3.48 (dd, 1H, C1-H

): Diastereotopic proton adjacent to Chlorine.[1]

2.45 (br s, 1H, -OH): Exchangeable with D

0.[1]

1.55 (m, 1H, C5-H): Methine of the isobutyl group.[1]

1.20-1.45 (m, 4H, C3-H
, C4-H

): Methylene bridge signals.[1]

0.91 (d, 6H, -CH
): Characteristic doublet of the isopropyl tail.[1]

Mass Spectrometry (GC-MS)[1]

e Molecular lon: m/z 150/152 (3:1 ratio due to
Cl/
Cl isotopes).

o Base Peak: m/z 43 (Isopropyl fragment) or m/z 101 (Loss of CH

cl).
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Applications in Drug Design

The utility of 1-chloro-5-methyl-2-hexanol lies in its transformation into the epoxide 2-(3-
methylbutyl)oxirane.[1]

Workflow:
o Cyclization: Treatment with NaOH/H

O or KOtBu/THF effects intramolecular S
2 displacement of the chloride by the alkoxide.
» Nucleophilic Opening: The resulting epoxide is opened by amines (R-NH
) to form
-amino alcohols, a core motif in:

o Beta-blockers: (Historically, though usually aryl-linked).[1]

o Protease Inhibitors: The leucine side chain mimics the P1/P1' binding pocket of HIV or
HCV proteases.

2-(3-methylbutyl)oxirane

1-Chloro-5-methyl-2-hexanol NaOH / KOH (Chiral Epoxide)

\

Leucine-Mimetic

Primary Amine » Amino Alcohol API
(R-NH2)

Click to download full resolution via product page

Figure 2: Pathway from halohydrin to active pharmaceutical ingredients (APIs) via the epoxide
intermediate.[1]
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Safety & Handling (EHS)

Hazard Classification (GHS):

H302: Harmful if swallowed.[2][3]

H315: Causes skin irritation.[2][3][4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[2][3][4]
Critical Handling Protocols:
o Alkylation Risk: As a

-chloro alcohol, this compound is a potential alkylating agent (weak). Use double-gloving
(Nitrile/Laminate) and handle strictly in a fume hood.

e Quenching: Residual Grignard reagents in the synthesis step must be quenched slowly at
low temperature to avoid exotherms and hydrogen gas evolution.

» Waste: Halogenated organic waste stream. Do not mix with strong oxidizers.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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